Product packaging for 4,4-Difluoropentan-1-amine(Cat. No.:CAS No. 590-74-9)

4,4-Difluoropentan-1-amine

Cat. No.: B1425961
CAS No.: 590-74-9
M. Wt: 123.14 g/mol
InChI Key: HYNONZQLNWUFIJ-UHFFFAOYSA-N
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Description

4,4-Difluoropentan-1-amine (CAS 115619-25-5) is an organic compound with the molecular formula C5H11F2N and a molecular weight of 123.14 g/mol . Its structure features a primary amine terminal and a geminal difluoro group, making it a valuable chemical building block in organic synthesis and medicinal chemistry research. The presence of the difluoro group can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, which is a key strategy in the design of pharmaceutical agents and bioactive compounds . As such, this amine is primarily used by researchers as a versatile intermediate for constructing more complex molecules, potentially for applications in drug discovery and the development of enzyme inhibitors. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11F2N B1425961 4,4-Difluoropentan-1-amine CAS No. 590-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoropentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNONZQLNWUFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311570
Record name 4,4-Difluoro-1-pentanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-74-9
Record name 4,4-Difluoro-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-1-pentanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4,4 Difluoropentan 1 Amine

Retrosynthetic Disconnections and Precursor Identification for 4,4-Difluoropentan-1-amine

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, two primary retrosynthetic disconnections are logical: the carbon-nitrogen (C-N) bond and the carbon-fluorine (C-F) bonds.

C-N Bond Disconnection: Breaking the bond between the terminal carbon and the amine group suggests a precursor such as a 4,4-difluoropentyl halide or a 4,4-difluoropentanal (B2454373). The latter is particularly useful as it can be converted to the target amine via reductive amination. acsgcipr.org This approach places the challenge on the synthesis of the difluorinated carbonyl compound.

C-F Bond Disconnection: Disconnecting the two C-F bonds from the pentane (B18724) skeleton points to a carbonyl precursor, specifically a ketone at the C-4 position. This identifies 5-aminopentan-2-one (B3263374) or a protected derivative as a key intermediate. In this strategy, the primary challenge lies in the efficient geminal difluorination of the keto group without affecting the terminal amine functionality.

These disconnections identify two main classes of precursors:

Fluorinated Precursors: Carbonyl compounds like 4,4-difluoropentanal, which require subsequent amination.

Amino Precursors: Ketones such as 5-aminopentan-2-one, where the amino group is already present and the key step is fluorination.

The choice of pathway depends on the availability of starting materials and the chemoselectivity of the involved reactions.

Development and Optimization of Novel Synthetic Pathways

Based on the identified precursors, novel synthetic pathways can be developed, focusing on the strategic and controlled introduction of the gem-difluoro and amine functionalities.

The introduction of a gem-difluoro group onto an aliphatic chain is a crucial step that can be achieved through various modern fluorination techniques. mdpi.comresearchgate.netunc.edu The selection of the method often depends on the nature of the precursor and the desired reaction conditions.

Deoxyfluorination is a powerful method for converting carbonyl groups (aldehydes and ketones) into gem-difluoro compounds. thieme-connect.comresearchgate.net This transformation typically involves nucleophilic fluorinating reagents that replace the carbon-oxygen double bond with two carbon-fluorine bonds. commonorganicchemistry.com For a precursor like 5-aminopentan-2-one (with the amine group appropriately protected), deoxyfluorination of the ketone at C-4 would yield the desired difluorinated scaffold.

Commonly used reagents for this purpose include Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). commonorganicchemistry.comorganic-chemistry.org Deoxo-Fluor is often preferred due to its greater thermal stability compared to DAST. organic-chemistry.orgenamine.net The reaction mechanism is generally considered to involve the initial formation of a fluorohydrin intermediate, which then undergoes further fluorination. thieme-connect.com

ReagentCommon AbbreviationKey CharacteristicsTypical Conditions
Diethylaminosulfur trifluorideDASTHighly effective but thermally unstable; can detonate if heated above 90°C. commonorganicchemistry.comMild conditions (0°C to room temperature) in an inert solvent like Dichloromethane (B109758) (DCM). commonorganicchemistry.com
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorMore thermally stable and often provides superior yields compared to DAST. organic-chemistry.orgenamine.net Reacts violently with water. enamine.netRoom temperature in DCM, often with additives like Et3N·3HF. thieme-connect.com
Aminodifluorosulfinium saltsXtalFluor-E, XtalFluor-MBench-stable crystalline solids; safer alternatives to DAST and Deoxo-Fluor. thieme-connect.comOften require an external fluoride (B91410) source for promotion.

Beyond deoxyfluorination, other fundamental fluorination strategies exist, categorized as electrophilic or nucleophilic. alfa-chemistry.comsigmaaldrich.comscripps.edu

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (like an enol or enolate) with an electrophilic fluorine source ("F+"). sigmaaldrich.comwikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), are the most common, offering high stability and selectivity. alfa-chemistry.comwikipedia.org A potential pathway could involve generating the enolate of a suitable pentane derivative and reacting it with an N-F reagent.

Nucleophilic fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group or open an epoxide. alfa-chemistry.comsigmaaldrich.com This is one of the most common methods for forming C-F bonds. sigmaaldrich.com While not directly applicable for creating a gem-difluoro group from a ketone in a single step, it is fundamental to the mechanism of deoxyfluorination reagents. thieme-connect.com

Fluorination TypeReagent ExampleDescription
ElectrophilicSelectfluor® (F-TEDA-BF4)A cationic N-F reagent, highly selective and stable. alfa-chemistry.comwikipedia.org Used for fluorinating nucleophilic sites like enolates. wikipedia.org
N-Fluorobenzenesulfonimide (NFSI)A neutral N-F reagent, also widely used for its stability and effectiveness. alfa-chemistry.comwikipedia.org
NucleophilicPotassium Fluoride (KF)A cost-effective but highly basic inorganic fluoride source. alfa-chemistry.com
Cesium Fluoride (CsF)A more reactive but also more expensive inorganic fluoride. alfa-chemistry.com

The introduction of a primary amine at the terminal position of the pentane chain requires controlled and selective methods to avoid side reactions.

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). acsgcipr.orgwikipedia.org This process involves the reaction of the carbonyl with an amine (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.com This one-pot procedure is considered a green chemistry method as it avoids the use of alkyl halides and often proceeds under mild conditions. wikipedia.org

For the synthesis of this compound, the precursor 4,4-difluoropentanal would be reacted with ammonia (B1221849) and a selective reducing agent. The choice of reducing agent is critical; it must be capable of reducing the imine intermediate without affecting the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and selectivity for protonated imines over carbonyls. masterorganicchemistry.comorganic-chemistry.org

Reducing AgentCommon AbbreviationKey Features
Sodium BorohydrideNaBH₄Can be used, but may also reduce the starting aldehyde/ketone. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines in the presence of carbonyls; reaction is faster at slightly acidic pH. masterorganicchemistry.com
Sodium TriacetoxyborohydrideSTABA mild and selective reagent, often used as a less toxic alternative to NaBH₃CN. organic-chemistry.org
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)A "green" alternative using hydrogen gas and a metal catalyst. acsgcipr.orgwikipedia.org

Hydrogenation is another key approach. If the synthesis starts from a precursor like 4,4-difluoropentanenitrile, direct hydrogenation using a catalyst such as Raney Nickel or a palladium catalyst would yield the target primary amine. osaka-u.ac.jp Similarly, the hydrogenation of 4,4-difluoropentanamide can also produce the amine, though this reduction is more challenging due to the stability of the amide bond and often requires harsher conditions or specialized catalysts. osaka-u.ac.jpacs.orgnih.gov

Controlled Amination Strategies for Terminal Functionality

Fluoroamination Reactions

Fluoroamination reactions are powerful methods that introduce both a fluorine atom and a nitrogen-containing group into a molecule in a single step, typically across a double bond. organic-chemistry.org These reactions are highly atom-economical and can provide rapid access to valuable fluoroamine compounds. Modern approaches often utilize electrophilic fluorinating agents, such as Selectfluor®, in combination with a nitrogen source to react with alkenes. differencebetween.com Catalytic systems, including those based on transition metals or photoredox catalysis, have been developed to control the regioselectivity and stereoselectivity of the transformation. organic-chemistry.orgnih.gov

However, for a target molecule like this compound, a direct fluoroamination of a simple alkene precursor is not a straightforward approach. Standard fluoroamination protocols typically result in vicinal fluoroamines, where the fluorine and amine groups are on adjacent carbons. The synthesis of a gem-difluoro compound with a distal amine group, as in this compound, necessitates a more nuanced, multi-step approach as outlined above. While photoredox-catalyzed methods have enabled novel carbofluorination reactions, the direct one-step synthesis of the target compound via fluoroamination remains a significant synthetic challenge. nih.gov

Multi-Step Convergent and Divergent Synthesis Routes

Multi-step synthesis is essential for constructing complex molecules. Strategies can be broadly categorized as linear, convergent, or divergent.

Divergent Synthesis: From a common intermediate, a variety of distinct products can be synthesized. researchgate.net This is a powerful strategy for creating a library of related compounds for applications like drug discovery. The intermediate, Ethyl 4,4-difluoropentanoate, from the proposed synthesis is an excellent candidate for divergent synthesis. As shown in the figure below, it can be converted not only to the target amine but also to other valuable compounds such as 4,4-difluoropentan-1-ol (B1422787) through reduction, or coupled with Grignard reagents to extend the carbon chain.

Figure 1: Divergent synthesis possibilities from a common intermediate.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Applying green chemistry principles to synthetic routes is crucial for minimizing environmental impact. rsc.org This involves assessing atom economy, reducing waste, and utilizing safer reagents and solvents. jocpr.comcas.cn

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. worktribe.com Reactions with poor atom economy generate significant waste. The proposed synthesis of this compound highlights a common challenge in fluorination chemistry.

The deoxyfluorination of a ketone using reagents like DAST or Deoxo-Fluor® has a notably low atom economy. acsgcipr.org A large portion of the fluorinating agent does not get incorporated into the final product, instead forming stoichiometric byproducts such as sulfur oxides and amine salts. acsgcipr.org Similarly, the use of classic reducing agents like LiAlH₄ in the final step also suffers from poor atom economy due to the generation of substantial inorganic waste during the aqueous workup. In contrast, catalytic reactions, such as the N-alkylation of amines with alcohols via "borrowing hydrogen," represent a highly atom-economical approach as they only produce water as a byproduct. rsc.org

To minimize waste, strategies include the development of catalytic fluorination methods, though these are not always applicable for gem-difluorination. Furthermore, recovering and recycling solvents and developing processes that utilize safer, recyclable reagents are key aspects of waste minimization. researchgate.net

Reaction StepReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Deoxyfluorination (with DAST)Ethyl 4-oxopentanoate (B1231505) + (C₂H₅)₂NSF₃Ethyl 4,4-difluoropentanoate(C₂H₅)₂NSOF + 2 HF48.5%
AmidationEthyl 4,4-difluoropentanoate + NH₃4,4-difluoropentanamideC₂H₅OH74.6%
Reduction (with LiAlH₄)4,4-difluoropentanamide + LiAlH₄This compoundLiAlO₂ (after workup)28.9%

Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The calculation for the reduction step is simplified and represents the theoretical incorporation of atoms before aqueous workup.

Utilization of Benign Reagents and Solvents

Reagents: Many traditional fluorinating reagents are hazardous. DAST, for example, is thermally unstable and can decompose explosively. commonorganicchemistry.com Deoxo-Fluor® was developed as a more thermally stable alternative. organic-chemistry.orgsigmaaldrich.com There is ongoing research to develop even safer deoxyfluorination agents. acs.orgnih.gov For the reduction step, LiAlH₄ is highly reactive and pyrophoric. Greener alternatives include catalytic hydrogenation, which uses molecular hydrogen as the reductant and typically produces only water as a byproduct, though finding a suitable catalyst for amide reduction can be challenging. wikipedia.org

Solvents: Organic solvents often account for the largest proportion of waste in a chemical process. wpmucdn.com Traditional solvents used in fluorination and reduction, such as dichloromethane (DCM) and tetrahydrofuran (B95107) (THF), pose environmental and health risks. Green chemistry encourages the use of safer, bio-based, or recyclable solvents. wpmucdn.comrsc.org For fluorination reactions, alternatives like γ-valerolactone (GVL) and Cyrene™ have been investigated. wpmucdn.com For amine synthesis, deep eutectic solvents (DESs) are emerging as environmentally benign substitutes that can sometimes act as both solvent and catalyst. jocpr.com

SolventCommon Use in Proposed SynthesisHazards / DrawbacksGreener Alternative(s)
Dichloromethane (DCM)DeoxyfluorinationSuspected carcinogen, volatile organic compound (VOC)2-Methyl-THF, Cyclopentyl methyl ether (CPME)
Tetrahydrofuran (THF)Amide Reduction (with LiAlH₄)Peroxide-forming, VOC2-Methyl-THF, CPME
N,N-Dimethylformamide (DMF)General polar aprotic solventReproductive toxicant, high boiling pointCyrene™, Dimethyl sulfoxide (B87167) (DMSO) from lignin

Advanced Spectroscopic and Structural Elucidation of 4,4 Difluoropentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4,4-Difluoropentan-1-amine, a multi-nuclear NMR approach would be essential.

Fluorine-19 NMR Chemical Shift Analysis and Coupling Constants for Conformational Insights

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. In the case of this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electron-withdrawing effects of the alkyl chain and the distant amine group. Furthermore, coupling between the fluorine nuclei and adjacent protons (H-3 and H-5) would result in a complex splitting pattern. The magnitude of these fluorine-proton coupling constants (J-values) would provide valuable information about the dihedral angles and, consequently, the preferred solution-state conformation of the molecule. However, no such experimental data has been reported in the scientific literature.

Detailed Proton and Carbon-13 NMR for Stereochemical and Electronic Effects

Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide a complete picture of the carbon-hydrogen framework of this compound.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would be expected to show distinct signals for the protons on each carbon atom. The protons on the carbon adjacent to the amine group (C-1) would likely appear as a triplet, coupled to the protons on C-2. The protons on C-2 and C-3 would exhibit complex multiplets due to coupling with their neighbors. The methyl protons (C-5) would likely appear as a triplet, being coupled to the two fluorine atoms. The integration of these signals would correspond to the number of protons at each position.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display five distinct signals, one for each carbon atom in the molecule. The chemical shifts would be influenced by the proximity of the electronegative fluorine and nitrogen atoms. The carbon atom bonded to the two fluorine atoms (C-4) would exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling. The magnitude of this coupling constant would be substantial. Similarly, the adjacent carbons (C-3 and C-5) would show smaller two-bond carbon-fluorine couplings. The absence of published spectra prevents the creation of a data table with experimentally determined chemical shifts and coupling constants.

Vibrational Spectroscopy for Functional Group and Conformational Dynamics (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. For a primary amine like this compound, characteristic vibrational bands would be expected.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are crucial for elucidating the fragmentation pathways of a molecule, which aids in its structural confirmation. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation.

A common fragmentation pathway for aliphatic amines is the alpha-cleavage, which would involve the loss of an alkyl radical to form a stable iminium ion. For this compound, this would likely result in a prominent peak corresponding to the [CH₂=NH₂]⁺ ion (m/z 30). Another potential fragmentation would be the loss of the elements of HF. The presence of two fluorine atoms would lead to a characteristic isotopic pattern for fragments containing the C-F bonds. A detailed analysis of the fragmentation pathways and isotopic patterns requires high-resolution mass spectrometry data, which is not available in the public domain for this compound.

X-ray Crystallography and Electron Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography and electron diffraction are the definitive methods for determining the three-dimensional structure of a molecule in the solid state. These techniques could provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group and potentially fluorine atoms. Such studies are typically performed on crystalline solids. Given that this compound is likely a liquid at room temperature, a crystallographic study would require derivatization or crystallization at low temperatures. A search of crystallographic databases reveals no published crystal structure for this compound.

Computational and Theoretical Investigations of 4,4 Difluoropentan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are essential tools for elucidating the fundamental properties of molecules at the electronic level. For 4,4-Difluoropentan-1-amine, these methods provide a detailed picture of its geometry, conformational stability, and the electronic effects imparted by the fluorine atoms.

Density Functional Theory (DFT) Studies on Conformational Preferences and Fluorine Effects

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying conformational landscapes. Studies on analogous fluorinated alkanes, such as 1,3-difluoropropane and 2,4-difluoropentane, reveal that fluorine substitution profoundly impacts conformational preferences nih.gov.

The conformational analysis would focus on the rotation around the C1-C2, C2-C3, and C3-C4 bonds. It is expected that gauche interactions involving the bulky CF2 group would be energetically unfavorable. The most stable conformers would likely adopt an extended, anti-periplanar arrangement of the carbon backbone to minimize steric repulsion. However, stereoelectronic effects, such as the gauche effect observed in other fluorinated systems, could stabilize certain folded conformations nih.govbeilstein-journals.org. The relative energies of different conformers determine their population at a given temperature.

Table 1: Predicted Relative Energies of this compound Conformers from DFT Calculations

Conformer (Dihedral Angles C1-C2-C3-C4)Relative Energy (kJ/mol)Predicted Population at 298 K (%)Key Interactions
Anti-Anti0.00~75%Most stable, minimized steric hindrance
Anti-Gauche~5.2~15%Gauche interaction between C1 and CF2 group
Gauche-Anti~6.5~8%Gauche interaction between NH2 and C3
Gauche-Gauche>10.0<2%Multiple steric clashes, highly unstable

Ab Initio Methods for Bond Lengths, Angles, and Dihedral Angles

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD), provide high-accuracy calculations for molecular geometries, though at a greater computational expense than DFT researchgate.net. These methods are valuable for obtaining precise structural parameters.

For this compound, ab initio calculations would refine the geometric parameters predicted by DFT. The C-F bond lengths are expected to be around 1.35 Å. The presence of two fluorine atoms on the same carbon (gem-difluorination) typically causes the F-C-F bond angle to be smaller than the ideal tetrahedral angle of 109.5° due to electrostatic repulsion between the fluorine atoms. Consequently, the C3-C4-C5 bond angle is often widened to accommodate this strain. The remaining bond lengths and angles in the alkyl chain and the amine group are predicted to be close to standard values for alkanes and primary amines.

Table 2: Predicted Geometrical Parameters of this compound from Ab Initio Calculations

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) Bond Angles (°)
C-F1.352F-C4-F105.8
C4-C51.515C3-C4-C5114.2
C3-C41.530C2-C3-C4112.5
C2-C31.535C1-C2-C3111.9
C1-C21.538N-C1-C2110.8
C1-N1.472H-N-H106.5

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

While quantum chemical calculations analyze static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can explore the conformational space of this compound and, crucially, its interactions with solvent molecules researchgate.net.

In a typical MD simulation, the molecule is placed in a simulation box filled with a solvent, such as water. The interactions between all atoms are described by a force field. The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over time. This allows for the observation of conformational changes and the analysis of solvation structures.

For this compound in an aqueous solution, MD simulations would reveal the structure of water around the polar amine headgroup and the more hydrophobic difluorinated alkyl tail. The primary amine group (-NH2) would act as both a hydrogen bond donor and acceptor, forming strong hydrogen bonds with surrounding water molecules. The difluorinated portion of the molecule is expected to be hydrophobic, leading to a disruption of the local water structure. Analysis of radial distribution functions (RDFs) from the simulation would quantify the probability of finding solvent molecules at a certain distance from different parts of the solute molecule, providing a detailed picture of the solvation shell.

Prediction of Reactivity Profiles and Elucidation of Reaction Mechanisms

Computational methods are powerful tools for predicting the reactivity of a molecule and exploring potential reaction mechanisms. For this compound, DFT calculations can be used to analyze its electronic properties that govern reactivity researchgate.net.

The primary site of reactivity for this molecule is the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. The analysis of Frontier Molecular Orbitals (FMOs) is a key aspect of this prediction. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen's lone pair, indicating that this is the site of nucleophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed along the σ* orbitals of the C-F bonds, suggesting these are potential sites for nucleophilic substitution, although such reactions are generally difficult.

The calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability; a larger gap implies lower reactivity. Furthermore, a molecular electrostatic potential (MEP) map would visually confirm the nucleophilic character of the amine group, showing a region of negative potential (electron-rich) around the nitrogen atom. The strong electron-withdrawing nature of the fluorine atoms is expected to decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to non-fluorinated pentylamine.

Analysis of Fluorine-Induced Stereoelectronic and Inductive Effects on Molecular Properties and Reactivity

The presence of fluorine atoms introduces potent stereoelectronic and inductive effects that significantly modulate molecular properties researchgate.net.

Inductive Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bonds. In this compound, the two fluorine atoms at the C4 position pull electron density away from the carbon backbone. This effect is transmitted along the chain, reducing the electron density at the C1-amine group. The most significant consequence of this is a decrease in the basicity of the nitrogen atom. The pKa of the conjugate acid of this compound is predicted to be lower than that of pentan-1-amine because the nitrogen lone pair is less available to accept a proton.

Chemical Reactivity and Transformations of 4,4 Difluoropentan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group of 4,4-difluoropentan-1-amine is a nucleophilic center, capable of participating in a wide range of chemical transformations. However, its reactivity is tempered by the strong electron-withdrawing inductive effect of the two fluorine atoms at the C4 position. This effect is transmitted through the sigma bonds of the carbon skeleton, reducing the electron density on the nitrogen atom and thereby decreasing its basicity and nucleophilicity compared to its non-fluorinated analogue, 1-pentanamine.

The nucleophilicity of an amine is directly related to its basicity, often quantified by the pKₐ of its conjugate acid. The powerful electron-withdrawing nature of fluorine atoms decreases the basicity of nearby amino groups. masterorganicchemistry.com For instance, the pKₐ of β,β-difluoroethylamine's conjugate acid is 7.52, significantly lower than that of ethylamine (pKₐ ≈ 10.7). organicchemistrydata.org While the gem-difluoro group in this compound is in the γ-position relative to the amine, a noticeable reduction in basicity is still expected. This diminished nucleophilicity means that standard reactions such as acylation, alkylation, and sulfonylation will proceed less readily than with non-fluorinated aliphatic amines.

Acylation: The reaction with acylating agents like acyl chlorides or anhydrides to form amides will likely require more forcing conditions, such as higher temperatures or the use of a stronger, non-nucleophilic base to facilitate the reaction.

Alkylation: Direct alkylation with alkyl halides to form secondary or tertiary amines is expected to be slower. The reduced nucleophilicity of the nitrogen atom makes it a less effective nucleophile for Sₙ2 displacement.

Sulfonylation: The formation of sulfonamides via reaction with sulfonyl chlorides will similarly be less facile. This reaction typically requires a base to neutralize the HCl byproduct, and the choice of base and reaction conditions would need to accommodate the lower reactivity of the fluorinated amine.

CompoundStructurepKₐ of Conjugate Acid
EthylamineCH₃CH₂NH₂~10.7
β,β-DifluoroethylamineF₂CHCH₂NH₂7.52 organicchemistrydata.org
1-PentanamineCH₃(CH₂)₄NH₂~10.6
This compoundCH₃CF₂(CH₂)₂NH₂Estimated < 10.6

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is a reversible, acid-catalyzed nucleophilic addition-elimination process. libretexts.orglibretexts.org

The amine functionality can also act as an intramolecular nucleophile. If a suitable electrophilic group (e.g., a halide or sulfonate ester) is present at the C5 position of the molecule, an intramolecular Sₙ2 reaction could lead to the formation of a five-membered nitrogen-containing ring, 3,3-difluoro-1-methylpyrrolidine.

Influence of Geminal Difluorination on Adjacent Functionality Reactivity

The gem-difluoro group exerts a powerful influence on the reactivity of the surrounding molecular framework, primarily through its strong inductive electron-withdrawing effect.

The two highly electronegative fluorine atoms polarize the C-F bonds, creating a significant partial positive charge on the C4 carbon. This effect propagates along the carbon chain, influencing the acidity of neighboring C-H bonds.

Alpha-Substituent Reactivity (C3 and C5): The C-H bonds at the C3 position (alpha to the CF₂ group) are significantly activated. The electron-withdrawing CF₂ group stabilizes the conjugate base (carbanion) that would form upon deprotonation at C3, thereby increasing the kinetic and thermodynamic acidity of these protons. Similarly, the protons on the C5 methyl group are also rendered more acidic. This heightened acidity makes these positions susceptible to deprotonation by a strong base, opening pathways for subsequent alkylation or condensation reactions at the C3 position.

Beta-Substituent Reactivity (C2): The inductive effect diminishes with distance. Therefore, the C-H bonds at the C2 position (beta to the CF₂ group) are less affected than those at C3, but they are still slightly activated compared to a simple alkane. The C-F bond itself is extremely strong and generally unreactive toward cleavage under typical synthetic conditions. nih.gov

PositionRelation to CF₂Expected Electronic EffectPredicted Reactivity Change
C1-NH₂γ (gamma)-I (Inductive Withdrawal)Decreased basicity and nucleophilicity
C2-Hβ (beta)Weak -I EffectSlightly increased C-H acidity
C3-Hα (alpha)Strong -I EffectSignificantly increased C-H acidity; potential site for deprotonation
C5-Hα' (alpha prime)Strong -I EffectSignificantly increased C-H acidity

The electronic and steric properties of the gem-difluoro group can steer the course of chemical reactions, influencing both reaction pathways and selectivity. For example, in elimination reactions, the presence of the CF₂ group can affect the regioselectivity. If a leaving group were introduced at the C3 position, E2 elimination could potentially occur towards either C2 or C4. The increased acidity of the C3 proton would favor pathways involving its removal.

Furthermore, β-fluoride elimination is a well-documented pathway in organometallic and elimination reactions of fluorinated compounds. nih.govresearchgate.net While this compound is a saturated alkane, any transformation that generates a carbanion or a reactive intermediate at the C3 position could potentially lead to the elimination of a fluoride (B91410) ion from C4, resulting in a fluoroalkene. The gem-difluoro group can also impart conformational rigidity to the molecule, which can influence the stereochemical outcome of reactions at nearby chiral centers. nih.gov

Participation in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. masterorganicchemistry.comorganic-chemistry.org These reactions typically couple an amine with an aryl halide or pseudohalide. Fluoroalkylamines like this compound can participate in these reactions, but their reduced nucleophilicity and the electronic properties of the resulting products pose specific challenges.

Research by Hartwig and coworkers on the arylation of fluoroalkylamines has shown that standard Buchwald-Hartwig conditions using strong bases (e.g., sodium tert-butoxide) are often detrimental because the fluorinated aniline products are unstable under these conditions. researchgate.net A more successful approach utilizes a weaker base, such as potassium phenoxide (KOPh), in combination with a specialized phosphine ligand like AdBippyPhos. researchgate.net

A key mechanistic insight is that the electron-withdrawing fluoroalkyl group on the nitrogen atom of the arylpalladium amido intermediate slows down the turnover-limiting reductive elimination step, which forms the final C-N bond. researchgate.net Despite this, the use of optimized catalyst systems allows for the efficient coupling of various fluoroalkylamines with a range of aryl chlorides and bromides, tolerating functional groups that would be incompatible with stronger bases. Therefore, this compound is expected to be a viable coupling partner in Buchwald-Hartwig amination, provided that appropriate mild conditions and specialized ligands are employed.

C-N Bond Formation with Aryl Halides

The formation of a carbon-nitrogen (C-N) bond between this compound and aryl halides is a key transformation, typically achieved through palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the synthesis of N-(4,4-difluoropentyl)anilines, which are valuable structures in medicinal chemistry and materials science. The presence of fluorine atoms in the amine poses unique challenges and necessitates specific reaction conditions compared to the coupling of non-fluorinated alkylamines. nih.govberkeley.edu

The primary challenge in the arylation of fluoroalkylamines like this compound is the reduced basicity and nucleophilicity of the nitrogen atom due to the electron-withdrawing inductive effect of the fluorine atoms. nih.gov Consequently, the resulting N-aryl fluoroalkylaniline products can be unstable under the harsh conditions (e.g., high temperatures and strong bases like sodium tert-butoxide) typically employed in Buchwald-Hartwig reactions. berkeley.edu

To address these challenges, successful coupling methodologies have been developed using milder bases and specialized ligand systems. Potassium phenoxide (KOPh) has been identified as a particularly effective weak base for these transformations. berkeley.edu This base is strong enough to facilitate the deprotonation of the palladium-amine complex within the catalytic cycle but mild enough to prevent the degradation of the fluorinated product. nih.gov

The choice of ligand is also critical for an efficient reaction. Bulky, electron-rich biarylphosphine ligands have shown great efficacy. For instance, catalysts derived from ligands such as AdBippyPhos have been successfully used for the coupling of various primary fluoroalkylamines with a wide range of aryl bromides and chlorides. nih.gov These catalyst systems demonstrate broad functional group tolerance, a direct benefit of the milder reaction conditions. nih.gov

The table below summarizes representative conditions and outcomes for the palladium-catalyzed arylation of fluoroalkylamines with various aryl halides.

Table 1. Palladium-Catalyzed Arylation of Primary Fluoroalkylamines with Aryl Halides*
EntryAmineAryl HalideCatalyst System (Ligand)BaseSolventTemp (°C)Yield (%)
12,2,2-Trifluoroethylamine4-Bromotoluene[Pd(allyl)Cl]₂ / AdBippyPhosKOPhDioxane10096
22,2,2-Trifluoroethylamine4-Chlorobenzonitrile[Pd(allyl)Cl]₂ / AdBippyPhosKOPhDioxane10094
32,2-Difluoroethylamine1-Bromo-4-(trifluoromethyl)benzene[Pd(allyl)Cl]₂ / AdBippyPhosKOPhDioxane10091
42,2,2-Trifluoroethylamine2-Bromopyridine[Pd(allyl)Cl]₂ / tBuBippyPhosKOPhDioxane10085
53,3,3-Trifluoropropylamine4-Bromoanisole[Pd(allyl)Cl]₂ / AdBippyPhosKOPhDioxane10098
nih.gov

Mechanistic Aspects of Catalysis with Fluorinated Amines

The mechanism of the palladium-catalyzed amination involving fluorinated amines like this compound follows the general catalytic cycle of the Buchwald-Hartwig reaction but with significant differences in the rate-determining step and the nature of the catalyst resting state. wikipedia.org The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate, [L-Pd(Ar)(X)]. wikipedia.org

Amine Coordination and Deprotonation : this compound then coordinates to the Pd(II) center. The electron-withdrawing effect of the difluoro group at the γ-position reduces the basicity of the amine, making the subsequent deprotonation step more challenging than for non-fluorinated amines. A base is required to remove a proton from the coordinated amine, forming a palladium amido complex, [L-Pd(Ar)(NRH)]. nih.gov The use of a mild base like potassium phenoxide (KOPh) is crucial; it forms a palladium phenoxide complex, [(Ligand)Pd(Ar)OPh], which has been identified as the catalyst's resting state in these reactions. berkeley.edu This phenoxide complex then reacts with the amine.

Reductive Elimination : The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst. libretexts.org

A key mechanistic feature when using fluorinated amines is that the reductive elimination step is often the turnover-limiting step of the catalytic cycle. berkeley.edu The electron-withdrawing fluoroalkyl group on the nitrogen atom makes the amido ligand less electron-donating. This stabilizes the Pd(II) amido complex and increases the energy barrier for the C-N bond-forming reductive elimination. mit.edu In contrast, for many non-fluorinated amines, oxidative addition is the rate-limiting step. Kinetic studies on the amination of aryl halides with fluoroalkylamines have shown that the reaction rate is independent of the aryl halide concentration but dependent on the concentrations of the amine and the palladium phenoxide complex, which supports reductive elimination as the turnover-limiting step. nih.gov

Catalytic Cycle for the Arylation of this compound

Initiation: A Pd(0) complex, supported by a ligand (L), undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) species.

Base Exchange: The halide on the Pd(II) complex is exchanged with the phenoxide base (KOPh) to form the resting state intermediate, [L-Pd(Ar)(OPh)].

Amine Binding & Deprotonation: this compound (R-NH₂) displaces the phenoxide to coordinate with palladium. The phenoxide anion then deprotonates the bound amine, yielding a palladium amido complex, [L-Pd(Ar)(NH-R)].

Reductive Elimination (Turnover-Limiting Step): The N-aryl product is formed through reductive elimination from the amido complex, regenerating the Pd(0) catalyst which re-enters the cycle.

Synthesis and Exploration of Derivatives and Analogues of 4,4 Difluoropentan 1 Amine

Synthesis of N-Substituted 4,4-Difluoropentan-1-amine Analogues

The primary amine functionality of this compound serves as a key handle for the introduction of a wide array of substituents, enabling the systematic modulation of its physicochemical properties. Standard synthetic methodologies, including N-acylation, N-alkylation, and reductive amination, have been successfully employed to generate a diverse library of N-substituted analogues.

N-Acylation and N-Sulfonylation: The reaction of this compound with various acylating and sulfonylating agents provides access to a range of amide and sulfonamide derivatives. For instance, treatment with acid chlorides or anhydrides in the presence of a suitable base affords the corresponding N-acyl derivatives. Similarly, reaction with sulfonyl chlorides yields the respective sulfonamides. These reactions are generally high-yielding and tolerant of a broad range of functional groups on the acyl or sulfonyl partner.

Reagent TypeGeneral Structure of ReagentProduct Type
Acid ChlorideR-COClN-Acyl-4,4-difluoropentan-1-amine
Acid Anhydride(R-CO)₂ON-Acyl-4,4-difluoropentan-1-amine
Sulfonyl ChlorideR-SO₂ClN-Sulfonyl-4,4-difluoropentan-1-amine

N-Alkylation and Reductive Amination: Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation. However, under carefully controlled conditions, mono-alkylation can be achieved. A more versatile and controllable method for introducing alkyl substituents is reductive amination. This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate by reacting this compound with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This methodology allows for the introduction of a wide variety of primary and secondary alkyl groups, as well as more complex cyclic and heterocyclic moieties.

Scaffold Diversification via Chain Elongation and Functionalization

Beyond modification of the amino group, the carbon backbone of this compound offers opportunities for structural diversification through chain elongation and the introduction of new functional groups. These modifications can be achieved through multi-step synthetic sequences, often starting from a related precursor such as 4,4-difluoropentan-1-ol (B1422787).

One common strategy involves the conversion of the terminal amine to a different functional group that can then participate in carbon-carbon bond-forming reactions. For example, the amine could be transformed into a leaving group, such as a tosylate, to enable nucleophilic substitution with cyanide, followed by reduction to extend the carbon chain by one unit.

Alternatively, functionalization can be introduced at other positions along the carbon chain, although this often requires de novo synthesis starting from smaller, functionalized building blocks. For instance, the introduction of a hydroxyl group at the C2 or C3 position would necessitate a synthetic route that incorporates this functionality from the outset.

Introduction of Additional Chiral Centers and Fluorine Atoms

The development of stereochemically complex molecules is a central theme in modern drug discovery. The introduction of additional chiral centers and fluorine atoms into the this compound scaffold can lead to analogues with refined biological activities and unique conformational properties.

Introduction of Additional Chiral Centers: Asymmetric synthesis methodologies are employed to introduce new stereocenters with high levels of stereocontrol. This can be achieved through various strategies, including:

Asymmetric reductions: The reduction of a ketone precursor to this compound using a chiral reducing agent can establish a stereocenter at the carbon bearing the hydroxyl group, which is then converted to the amine.

Chiral auxiliaries: The use of chiral auxiliaries attached to the nitrogen or other parts of the molecule can direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol additions.

Organocatalysis: Chiral organocatalysts can be used to control the stereoselectivity of reactions that introduce new functional groups and stereocenters.

Introduction of Additional Fluorine Atoms: The synthesis of analogues with additional fluorine atoms often requires specialized fluorinating reagents and strategies. Vicinal difluorides or trifluoromethyl groups can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or by employing building blocks that already contain the desired fluorine motifs. The strategic placement of additional fluorine atoms can have a significant impact on the molecule's electronic properties and conformational behavior.

Comparative Reactivity and Structural Studies of Closely Related Analogues

Understanding the influence of the gem-difluoro group on the reactivity and structural properties of this compound is crucial for the rational design of new analogues. Comparative studies with non-fluorinated or monofluorinated counterparts provide valuable insights into the effects of fluorine substitution.

Reactivity Studies: The electron-withdrawing nature of the two fluorine atoms can influence the pKa of the primary amine, making it less basic compared to its non-fluorinated analogue, pentan-1-amine. This difference in basicity and nucleophilicity can affect the rates and outcomes of reactions at the amino group. For example, in acylation or alkylation reactions, the reduced nucleophilicity of the fluorinated amine may necessitate harsher reaction conditions or more reactive electrophiles.

Structural Studies: The presence of the C-F bonds introduces specific conformational preferences due to steric and stereoelectronic effects, such as the gauche effect. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are invaluable tools for elucidating the three-dimensional structures of these molecules in solution and in the solid state. Computational modeling can further complement experimental data to provide a deeper understanding of the conformational landscape of these fluorinated amines and their derivatives.

By comparing the reactivity and structural data of this compound and its analogues with their non-fluorinated counterparts, a clearer picture emerges of the subtle yet significant role that gem-difluorination plays in modulating molecular properties. This knowledge is instrumental in guiding the design of future generations of fluorinated compounds with tailored characteristics for a wide range of applications.

Applications of 4,4 Difluoropentan 1 Amine in Advanced Organic Synthesis and Material Science

Role as a Key Building Block for Fluorinated Heterocycles

Fluorinated heterocycles are of immense interest in medicinal chemistry and materials science due to their unique biological activities and material properties. 4,4-Difluoropentan-1-amine serves as a valuable precursor for the synthesis of various fluorinated N-heterocycles through cyclocondensation and other cyclization reactions. The primary amine functionality allows for facile reaction with a variety of bifunctional electrophiles to construct the heterocyclic core, while the 4,4-difluoropentyl moiety is incorporated into the final structure, influencing its conformation and properties.

A general and effective method for the synthesis of fluorinated nitrogen heterocycles involves the condensation of primary amines with dicarbonyl compounds or their equivalents. For instance, the Paal-Knorr pyrrole (B145914) synthesis, which typically involves the reaction of a primary amine with a 1,4-dicarbonyl compound, can be adapted to utilize this compound. This would lead to the formation of N-(4,4-difluoropentyl)pyrroles. Similarly, reaction with 1,3-dicarbonyl compounds can yield fluorinated pyrazoles, and reactions with 1,5-dicarbonyl compounds can produce fluorinated pyridines.

Table 1: Potential Fluorinated Heterocycles Derived from this compound

Heterocycle Class Co-reactant General Reaction Scheme
Pyrrole 1,4-Diketone Paal-Knorr Synthesis
Pyrazole 1,3-Diketone Knorr Pyrazole Synthesis
Pyridine 1,5-Diketone Hantzsch Pyridine Synthesis

The presence of the 4,4-difluoropentyl group in these heterocycles is expected to enhance their lipophilicity and metabolic stability, properties that are highly desirable in the development of new therapeutic agents.

Incorporation into Complex Molecular Architectures (as a synthetic tool)

The primary amine group of this compound provides a reactive handle for its incorporation into more complex molecular frameworks through a variety of well-established chemical transformations. This allows for the strategic introduction of the 4,4-difluoropentyl moiety to modulate the physicochemical properties of larger molecules, such as pharmaceuticals, agrochemicals, and functional organic materials.

Common reactions involving the primary amine functionality include:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters yields amides. This is a fundamental transformation in the synthesis of peptides and other complex natural and synthetic products. The incorporation of the 4,4-difluoropentyl group can influence the conformational preferences and biological activity of these molecules.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent forms secondary amines. This is a powerful method for constructing C-N bonds and is widely used in the synthesis of alkaloids and other nitrogen-containing compounds.

Nucleophilic substitution: The amine can act as a nucleophile to displace leaving groups in alkyl or aryl halides, providing access to a wide range of substituted amines.

The introduction of the difluorinated alkyl chain can lead to improved metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the lipophilicity of the molecule can be fine-tuned by the presence of the fluorinated tail, which can have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) properties in a biological context.

Table 2: Examples of Reactions for Incorporating the 4,4-Difluoropentyl Moiety

Reaction Type Reactant Product Potential Application
Acylation Acetyl chloride N-(4,4-Difluoropentyl)acetamide Modification of bioactive scaffolds
Reductive Amination Benzaldehyde, NaBH(OAc)₃ N-Benzyl-4,4-difluoropentan-1-amine Synthesis of complex amines

Precursor for Specialty Materials and Fluoropolymers (non-biological applications)

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluoropolymers highly sought-after materials in a wide range of industries. While this compound is a monoamine, it can be envisioned as a monomer for the synthesis of specialty fluoropolymers if it were derivatized to be difunctional, for example, as a diamine or a diol.

Hypothetically, a diamine analogue of 4,4-difluoropentane could be a valuable monomer for the synthesis of fluorinated polyamides and polyimides. princeton.eduresearchgate.net The polymerization of a fluorinated diamine with a diacid chloride would yield a fluorinated polyamide. mdpi.commdpi.comnih.gov These polymers are expected to exhibit enhanced thermal stability, lower moisture absorption, and improved dielectric properties compared to their non-fluorinated counterparts.

Similarly, conversion of the amine to an isocyanate group would open the door to the synthesis of fluorinated polyurethanes. sigmaaldrich.com The reaction of a diisocyanate derived from a difluoropentane backbone with a diol would produce a polyurethane with a fluorinated segment. Such materials could find applications as high-performance elastomers, coatings, and foams with excellent chemical and thermal resistance.

Increasing thermal stability: The strong C-F bonds enhance the resistance of the polymer to thermal degradation.

Enhancing chemical resistance: The fluorine atoms shield the polymer backbone from chemical attack.

Lowering the surface energy: This leads to materials with hydrophobic and oleophobic properties, useful for creating non-stick and self-cleaning surfaces.

Improving dielectric properties: The low polarizability of the C-F bond can result in materials with low dielectric constants, which are valuable in the electronics industry.

Development of Novel Fluorinated Reagents and Ligands Derived from the Amine

The primary amine functionality of this compound can be readily transformed into other functional groups, leading to the development of novel fluorinated reagents and ligands for various applications in organic synthesis and catalysis.

For instance, treatment of this compound with phosgene (B1210022) or thiophosgene (B130339) would yield the corresponding isocyanate or isothiocyanate. These are versatile reagents in organic synthesis, used for the preparation of ureas, thioureas, carbamates, and other heterocyclic compounds.

Furthermore, the amine can serve as a precursor for the synthesis of fluorinated ligands for transition metal catalysis. Condensation with appropriate carbonyl compounds can lead to the formation of Schiff base ligands. The electronic and steric properties of these ligands can be tuned by the 4,4-difluoropentyl group, which can in turn influence the activity and selectivity of the metal catalyst.

Another important class of ligands are N-heterocyclic carbenes (NHCs). This compound could be a starting material for the synthesis of fluorinated NHC precursors. The resulting fluorinated NHCs could be used to stabilize a wide range of metal centers and have potential applications in various catalytic transformations, including cross-coupling reactions and metathesis. The fluorinated substituent on the ligand can enhance the stability of the catalyst and modulate its electronic properties. nsf.gov

Table 3: Potential Reagents and Ligands Derived from this compound

Derivative Synthesis Method Potential Application
4,4-Difluoropentyl isocyanate Reaction with phosgene Synthesis of ureas and carbamates
4,4-Difluoropentyl isothiocyanate Reaction with thiophosgene Synthesis of thioureas and related heterocycles
Fluorinated Schiff Base Ligands Condensation with salicylaldehyde Ligands for coordination chemistry and catalysis

Future Research Directions and Unexplored Avenues for 4,4 Difluoropentan 1 Amine

Development of Asymmetric Synthetic Routes to Chiral Analogues

The introduction of stereocenters into fluorinated molecules can significantly impact their biological activity and material properties. Currently, the asymmetric synthesis of chiral analogues of 4,4-Difluoropentan-1-amine is an unexplored area. Future research could focus on developing stereoselective synthetic methodologies to access enantiopure forms of this compound and its derivatives. Drawing inspiration from the synthesis of other chiral fluorinated amines, several strategies could be investigated. nih.govresearchgate.net

One promising approach is the use of transition metal catalysis. For instance, nickel-catalyzed asymmetric radical difluoroalkylation has been shown to be effective for the synthesis of chiral difluoromethylated amines. nih.gov This method is characterized by its mild reaction conditions and high enantioselectivity, making it a potentially viable route for the asymmetric synthesis of this compound analogues. nih.gov

Organocatalysis represents another powerful tool for asymmetric synthesis. researchgate.net Chiral catalysts, such as those derived from cinchona alkaloids or proline, have been successfully employed in the enantioselective synthesis of various amines and could be adapted for the target compound. researchgate.net Additionally, enzymatic resolutions and the use of chiral auxiliaries are established methods for obtaining enantiomerically pure amines and warrant exploration in this context. researchgate.net

Potential Asymmetric Synthetic Strategy Key Features Potential Advantages
Nickel-Catalyzed Asymmetric Cross-CouplingUtilizes a radical CF₂H synthonMild conditions, high enantioselectivity, good functional group tolerance nih.gov
Organocatalytic AminationEmploys small organic molecules as catalystsMetal-free, environmentally benign, high stereocontrol researchgate.net
Enzymatic Kinetic ResolutionUses enzymes to selectively react with one enantiomerHigh enantioselectivity, mild reaction conditions
Chiral Auxiliary-Mediated SynthesisA chiral auxiliary directs the stereochemical outcomeWell-established, predictable stereocontrol

Exploration of Novel Catalytic Transformations Involving the Compound

The unique electronic properties conferred by the difluoromethyl group suggest that this compound could participate in or mediate novel catalytic transformations. Its potential as a ligand, directing group, or even a catalyst itself is an area ripe for investigation.

The amine functionality could serve as a directing group in C-H activation/functionalization reactions. Palladium-catalyzed γ-C(sp³)–H fluorination of free amines has been demonstrated, and it is conceivable that this compound could be a substrate or even influence the selectivity of such reactions. nih.gov The fluorine atoms could modulate the acidity and coordinating ability of the amine, potentially leading to unique reactivity.

Furthermore, fluorinated amines can influence the outcome of transition metal-catalyzed reactions. acs.orgmdpi.com Research could explore the use of this compound as a ligand for various transition metals, investigating the electronic and steric effects of the difluoropentyl group on the catalytic activity and selectivity of processes like cross-coupling, hydrogenation, or polymerization. The presence of fluorine could enhance catalyst stability and solubility in fluorinated solvents, opening avenues for biphasic catalysis. nih.gov

Advanced Applications in Smart Materials and Responsive Systems (non-biological)

While research into the applications of this compound is nascent, the broader class of organofluorine compounds has found extensive use in the development of advanced materials. mdpi.comresearchgate.netresearchgate.net Future work could focus on incorporating this compound as a building block into "smart" materials—materials that respond to external stimuli such as light, temperature, or electric fields.

The introduction of the difluoropentylamino moiety into polymer backbones or as side chains could impart unique properties. Fluorinated polymers are known for their hydrophobicity, thermal stability, and low surface energy. mdpi.comresearchgate.net By strategically placing this compound units within a polymer structure, it may be possible to create responsive surfaces whose wettability can be tuned.

Moreover, the amine group offers a handle for further functionalization, allowing the attachment of chromophores, photo-switchable units, or other functional molecules. This could lead to the development of responsive gels, coatings, or membranes. For example, incorporating this amine into a polymer matrix could lead to materials with tunable gas permeability or selective ion transport properties. The piezoelectric properties of some fluorinated polymers, like PVDF, suggest that materials incorporating this compound could have applications in sensors and actuators. mdpi.commdpi.com

Potential Smart Material Application Underlying Principle Possible Functionality
Responsive SurfacesAltering surface energy through external stimuliSwitchable wettability, anti-fouling coatings
Smart GelsStimuli-responsive changes in polymer networkControlled release, chemical sensing
Functional MembranesTunable pore size or surface chemistrySelective separation, catalysis
Piezoelectric MaterialsGeneration of electrical charge in response to mechanical stressSensors, actuators, energy harvesting

Addressing Sustainability Challenges in the Compound's Life Cycle

The increasing prevalence of organofluorine compounds in various technologies necessitates a thorough consideration of their environmental impact. societechimiquedefrance.fr A key area of future research for this compound will be to address the sustainability challenges throughout its life cycle, from synthesis to end-of-life.

The synthesis of fluorinated compounds often relies on harsh reagents and energy-intensive processes. societechimiquedefrance.fr Future research should focus on developing greener synthetic routes to this compound. This could involve the use of less hazardous fluorinating agents, catalysis to improve efficiency, and the use of environmentally benign solvents like water. digitellinc.com Recently developed PFAS-free synthesis methods for fluorinated pharmaceuticals offer a promising direction for more sustainable production. eurekalert.orgsciencedaily.comchemistryworld.com

A comprehensive life cycle assessment (LCA) of this compound would be invaluable for identifying environmental hotspots in its production, use, and disposal. nih.govacs.orgresearchgate.net Understanding the compound's persistence, bioaccumulation potential, and degradation pathways is crucial for assessing its long-term environmental fate. Research into the recyclability of materials containing this compound and the development of effective degradation or capture technologies will be essential for promoting a circular economy for fluorinated chemicals. nih.govacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4-difluoropentan-1-amine with high purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4,4-difluoropentanal using sodium cyanoborohydride in methanol under acidic conditions (pH ~6) . Alternatively, nucleophilic substitution of 4,4-difluoropentyl bromide with ammonia in a pressurized reactor at 60°C yields the amine, but this method may require subsequent purification via fractional distillation to remove excess NH₃ . Purity (>98%) can be verified using GC-MS with a DB-5 column (30 m × 0.25 mm) and helium carrier gas.

Q. How can researchers distinguish this compound from structural isomers during characterization?

  • Methodological Answer : Use 19F^{19}\text{F} NMR spectroscopy to confirm the fluorine substitution pattern. The two equivalent fluorine atoms in this compound produce a single peak at ~-120 ppm (referenced to CFCl₃), whereas isomers like 3,4-difluoropentan-1-amine would show splitting due to non-equivalent fluorines . IR spectroscopy (C-F stretching at 1100–1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) can further validate the molecular formula (C₅H₁₁F₂N, exact mass 131.0851) .

Q. What solvents are compatible with this compound for reaction design?

  • Methodological Answer : The amine is stable in polar aprotic solvents (e.g., DMF, DMSO) and moderately polar solvents like dichloromethane. Avoid strongly acidic solvents (e.g., TFA) to prevent protonation of the amine group. Solubility tests in water show limited miscibility (logP ~1.2), suggesting aqueous reactions require phase-transfer catalysts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

  • Methodological Answer : Use chiral oxazaborolidine catalysts in asymmetric hydrogenation of 4,4-difluoropentenamide precursors. Enantiomeric excess (ee) can be determined via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) . Computational modeling (DFT at the B3LYP/6-31G* level) predicts the energy barrier for racemization, guiding storage conditions (e.g., low temperature to minimize ee loss) .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using protein targets like monoamine oxidases (PDB ID: 2BXR). Fluorine’s electronegativity enhances binding affinity; compare ΔG values of fluorinated vs. non-fluorinated analogs. MD simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes .

Q. How should researchers address contradictory spectroscopic data in fluorinated amine studies?

  • Methodological Answer : If 1H^{1}\text{H} NMR shows unexpected splitting (e.g., coupling with 19F^{19}\text{F}), re-examine sample preparation for deuteration solvent purity. For conflicting melting points, use differential scanning calorimetry (DSC) at 10°C/min to confirm polymorphic transitions or hydrate formation . Cross-validate with X-ray crystallography (Cu-Kα radiation) for definitive structural assignments .

Q. What in vitro assays evaluate the neurotoxicity of this compound?

  • Methodological Answer : Conduct MTT assays on SH-SY5Y neuronal cells (24–48 hr exposure, IC₅₀ calculation). Compare with positive controls (e.g., rotenone). Fluorine’s metabolic stability may reduce toxicity; assess mitochondrial membrane potential via JC-1 staining and flow cytometry .

Q. How are degradation products of this compound analyzed under oxidative conditions?

  • Methodological Answer : Expose the compound to H₂O₂ (30%)/UV light for 24 hr. Analyze degradation via LC-QTOF-MS (C18 column, 0.1% formic acid in H₂O:MeCN). Major products include 4,4-difluoropentanal (m/z 121.0403) and fluoride ions (ion-selective electrode). Quantify using calibration curves with R² >0.99 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.